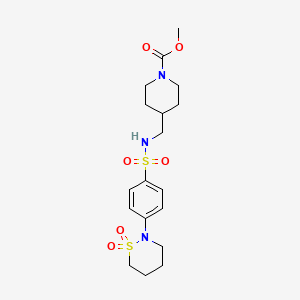
Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27N3O6S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a complex compound that incorporates a thiazinane moiety and has shown promising biological activities. This article delves into its chemical properties, biological activities, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylate group and a sulfonamide linked to a thiazinane structure. The presence of the thiazinane and sulfonamide groups is significant as they are known to enhance biological activity.
Chemical Formula : C₁₈H₂₄N₂O₄S
Molecular Weight : 372.46 g/mol
CAS Number : 156588996
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:
- Formation of the thiazinane ring via cyclization reactions.
- Introduction of the sulfonamide group through electrophilic aromatic substitution.
- Final esterification to yield the methyl ester derivative.
Antimicrobial Activity
Research indicates that compounds containing thiazinane structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The sulfonamide component is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
Anticancer Properties
Studies have suggested that this compound may exhibit cytotoxic effects against several cancer cell lines. Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it acts as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. This inhibition can potentially reduce the formation of amyloid-beta peptides.
Study 1: Antimicrobial Efficacy
In a study published in MDPI, derivatives of thiazinanes were tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .
Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The study demonstrated that the thiazinane-based compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, including breast and lung cancers .
特性
IUPAC Name |
methyl 4-[[[4-(1,1-dioxothiazinan-2-yl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S2/c1-27-18(22)20-11-8-15(9-12-20)14-19-29(25,26)17-6-4-16(5-7-17)21-10-2-3-13-28(21,23)24/h4-7,15,19H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGHFUUHURNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














